Bienvenue dans la boutique en ligne BenchChem!

Escitalopram

SERT binding affinity stereoselectivity enantiomer potency

Escitalopram is the S-(+)-enantiomer of the racemic selective serotonin reuptake inhibitor (SSRI) citalopram. As a single-enantiomer pharmaceutical agent, it functions as a potent and highly selective inhibitor of the human serotonin transporter (SERT), with its 5-HT reuptake inhibitory activity residing almost exclusively in the S-enantiomer while the R-enantiomer is practically devoid of this activity.

Molecular Formula C20H21FN2O
Molecular Weight 324.4 g/mol
CAS No. 128196-01-0
Cat. No. B1671245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEscitalopram
CAS128196-01-0
SynonymsCelexa
Citalopram
Citalopram Hydrobromide
Cytalopram
Escitalopram
Escitalopram Oxalate
Lexapro
Lu-10-171
Lu10171
Seropram
Molecular FormulaC20H21FN2O
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F
InChIInChI=1S/C20H21FN2O/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m0/s1
InChIKeyWSEQXVZVJXJVFP-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySparingly soluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Escitalopram (CAS 128196-01-0): Procurement Guide for the S-Enantiomer of Citalopram


Escitalopram is the S-(+)-enantiomer of the racemic selective serotonin reuptake inhibitor (SSRI) citalopram [1]. As a single-enantiomer pharmaceutical agent, it functions as a potent and highly selective inhibitor of the human serotonin transporter (SERT), with its 5-HT reuptake inhibitory activity residing almost exclusively in the S-enantiomer while the R-enantiomer is practically devoid of this activity [2]. First disclosed in US Patent 4,943,590 and commercialized by H. Lundbeck A/S, escitalopram has become one of the most commonly prescribed newer antidepressants worldwide for the treatment of major depressive disorder and anxiety disorders [3].

Why Escitalopram Cannot Be Simply Substituted with Racemic Citalopram: Evidence-Based Differentiation


Escitalopram and racemic citalopram are not interchangeable clinical entities despite sharing a common chemical scaffold. The R-enantiomer present in racemic citalopram has been shown to antagonize the therapeutic effects of the S-enantiomer at the serotonin transporter [1]. Specifically, R-citalopram binds to an allosteric site on SERT and inhibits the stabilization of the escitalopram-SERT complex, resulting in reduced serotonin reuptake inhibition [2]. This stereoselective pharmacological interference, combined with escitalopram's approximately 40-fold higher SERT binding affinity relative to R-citalopram, underpins the distinct clinical profiles observed in head-to-head randomized controlled trials [3]. Consequently, even when administered at equipotent doses (a 2:1 ratio of citalopram to escitalopram), the racemic mixture does not consistently reproduce the efficacy or tolerability outcomes of the isolated S-enantiomer in clinical practice [4].

Quantitative Differentiation Evidence for Escitalopram Against Comparator Compounds


SERT Binding Affinity: Escitalopram vs. R-Citalopram Stereoselectivity

Escitalopram exhibits approximately 40-fold higher affinity for the human serotonin transporter (hSERT) compared to its R-enantiomer counterpart in COS-1 cell membranes expressing hSERT [1]. The binding affinity (Ki) of escitalopram was determined to be 1.1 nmol/L, making it the most SERT-selective compound among tested SSRIs, while R-citalopram demonstrated substantially lower potency [2]. This stereoselective difference directly translates to 5-HT uptake inhibitory potency: escitalopram achieves inhibition in the nanomolar range, whereas R-citalopram is practically devoid of 5-HT reuptake inhibitory activity [3].

SERT binding affinity stereoselectivity enantiomer potency

Allosteric Modulation of SERT: Unique Binding Property of Escitalopram

Escitalopram demonstrates a unique allosteric binding mechanism at the serotonin transporter not observed with other SSRIs including paroxetine, sertraline, fluoxetine, duloxetine, or venlafaxine [1]. In COS-1 cell membranes expressing hSERT, escitalopram considerably stabilizes the [³H]-escitalopram/SERT complex via an allosteric effect at a low-affinity binding site, whereas paroxetine and sertraline mainly stabilize the [³H]-paroxetine/hSERT complex, and fluoxetine, duloxetine, and venlafaxine exhibit only minor stabilization effects [2]. The stereoselectivity between escitalopram and R-citalopram at this allosteric site was approximately 3:1 for the [³H]-escitalopram/hSERT complex [3].

allosteric modulation SERT stabilization ligand-receptor kinetics

Clinical Response Rates: Escitalopram vs. Racemic Citalopram

In a 2023 systematic review and meta-analysis of 30 randomized controlled trials (16 comparing escitalopram with other SSRIs), escitalopram demonstrated significantly superior efficacy compared to racemic citalopram for acute-phase treatment of major depressive disorder [1]. Escitalopram achieved a 33% lower risk of non-response compared to citalopram (RR 0.67, 95% CI 0.50–0.87), and a 47% lower risk of non-remission (RR 0.53, 95% CI 0.30–0.93) [2]. In absolute terms, escitalopram showed a response rate of 62.1% versus 58.4% for pooled SSRIs, and a remission rate of 51.6% versus 49.0% [3].

acute response rate major depressive disorder randomized controlled trial meta-analysis

Tolerability Profile: Escitalopram vs. Paroxetine and Venlafaxine

A comprehensive overview of 16 systematic reviews and meta-analyses evaluating escitalopram in depression treatment demonstrated that escitalopram exhibits superior safety and tolerability compared to both paroxetine and venlafaxine [1]. The BMC Psychiatry 2023 meta-analysis further confirmed that escitalopram was superior to other antidepressants for acceptability (as measured by all-cause discontinuation rates) and tolerability (as measured by adverse event-related discontinuation) during acute-phase MDD treatment [2]. Specifically, escitalopram demonstrated significantly lower loss to follow-up compared to citalopram in head-to-head comparisons [3].

tolerability adverse event profile discontinuation rate

Translational Research Evidence: Allosteric-Null SERT Mouse Model

In vivo investigation of escitalopram's allosteric site on SERT using a knock-in mouse model with an allosteric-null SERT demonstrated that a 10-fold higher systemic dose of escitalopram was required to achieve equivalent behavioral effect in the allosteric-null mice compared to mice with intact SERT (p = 0.023) in the marble burying assay [1]. The knock-in protein was expressed at approximately 10–30% of endogenous mouse SERT levels [2]. However, microdialysis studies in the ventral hippocampus found no measurable difference in extracellular serotonin response after local escitalopram challenge between mice with and without the allosteric site (p = 0.297), and no effect was observed in the tail suspension test [3].

allosteric site knock-in mouse model serotonin microdialysis

Comparative Efficacy: Escitalopram vs. Pooled SSRIs and Newer Antidepressants

In acute-phase (6–12 weeks) treatment of major depressive disorder, escitalopram demonstrated superior efficacy in reducing depressive symptoms from baseline compared to both pooled SSRIs and newer antidepressants [1]. The standardized mean difference (SMD) for symptom reduction was -0.13 (95% CI -0.19 to -0.06) when compared with SSRIs, and -0.41 (95% CI -0.81 to -0.02) when compared with newer antidepressants including venlafaxine, duloxetine, bupropion, and agomelatine [2]. For acute treatment response, escitalopram outperformed other SSRIs with RR 0.88 (95% CI 0.82–0.95) and newer antidepressants with RR 0.90 (95% CI 0.83–0.97) [3].

standardized mean difference depressive symptom reduction SSRI comparison

Procurement Application Scenarios for Escitalopram (CAS 128196-01-0)


SERT Pharmacology Research Requiring Single-Enantiomer Precision

Escitalopram is the preferred compound for serotonin transporter (SERT) pharmacology studies requiring pure S-enantiomer activity without interference from R-citalopram. Its ~40-fold higher SERT binding affinity (Ki = 1.1 nmol/L) compared to R-citalopram and its unique allosteric stabilization of the SERT-ligand complex make it the definitive tool for investigating stereoselective SERT interactions [1]. This is particularly critical for studies examining allosteric modulation mechanisms, as escitalopram's dual-site binding property is not replicated by racemic citalopram or other SSRIs [2].

Clinical Trial Positive Control or Comparator Arm Compound

For clinical trials investigating novel antidepressants, escitalopram serves as an optimal positive control or active comparator due to its well-characterized efficacy profile. The 2023 BMC Psychiatry meta-analysis confirms escitalopram's superiority over racemic citalopram for acute response (RR 0.67) and remission (RR 0.53), as well as its favorable tolerability relative to paroxetine and venlafaxine [3]. Its demonstrated efficacy advantage over pooled SSRIs (SMD -0.13) and newer antidepressants (SMD -0.41) provides a robust benchmark for non-inferiority or superiority trial designs [4].

Translational Behavioral Pharmacology and Allosteric Mechanism Studies

Researchers investigating the in vivo significance of SERT allosteric modulation should consider escitalopram as the reference ligand. Studies using allosteric-null SERT knock-in mouse models have established that escitalopram requires a 10-fold higher dose to achieve equivalent behavioral effects when the allosteric site is absent (p = 0.023 in marble burying assay), providing a validated translational framework for exploring allosteric pharmacology [5]. This positions escitalopram uniquely for studies aimed at dissecting orthosteric versus allosteric contributions to SSRI efficacy.

Analytical Reference Standard for Chiral Purity and Formulation Development

Escitalopram (CAS 128196-01-0) serves as the analytical reference standard for assessing chiral purity in citalopram manufacturing processes and for developing single-enantiomer pharmaceutical formulations. Bioequivalence studies have established its pharmacokinetic parameters in healthy volunteers (Cmax ~13.8–15.1 ng/mL; AUC0–t ~450–489 ng·mL⁻¹·h for 10 mg oral dose) [6], providing benchmark values for generic formulation development and quality control applications. Its status as the reference product (Lexapro®) in regulatory bioequivalence studies further reinforces its utility as a procurement-grade reference material [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Escitalopram

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.